N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide
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Overview
Description
N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl ring substituted with a dimethylbenzylamino group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Chemistry: N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against different microbial strains and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is employed in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
- N-{4-[(2,4-dimethoxybenzyl)amino]phenyl}acetamide
- N-{4-[(2,4-dichlorobenzyl)amino]phenyl}acetamide
- N-{4-[(2,4-dimethylphenyl)amino]phenyl}acetamide
Comparison: N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide is unique due to the presence of the 2,4-dimethylbenzyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents, this compound may exhibit distinct reactivity and biological activity. For instance, the dimethyl groups can influence the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
Molecular Formula |
C17H20N2O |
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Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O/c1-12-4-5-15(13(2)10-12)11-18-16-6-8-17(9-7-16)19-14(3)20/h4-10,18H,11H2,1-3H3,(H,19,20) |
InChI Key |
NMJJUPCYELETQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2=CC=C(C=C2)NC(=O)C)C |
Origin of Product |
United States |
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